4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

Catalog No.
S796376
CAS No.
105799-69-7
M.F
C10H6ClFO2
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

CAS Number

105799-69-7

Product Name

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

IUPAC Name

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

Molecular Formula

C10H6ClFO2

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C10H6ClFO2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2

InChI Key

RBLLNXBYFXPIPW-UHFFFAOYSA-N

SMILES

C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O

Canonical SMILES

C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O

4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde is an organic compound characterized by a chromene structure, which is a bicyclic compound consisting of a benzene ring fused to a pyran ring. The chemical formula for this compound is C10H6ClF O, and its molecular weight is approximately 208.6 g/mol. The presence of chlorine and fluorine substituents at specific positions on the chromene framework imparts unique chemical properties and biological activities.

This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for various chemical modifications. Its aldehyde functional group at the 3-position enhances its reactivity, making it a versatile intermediate in organic synthesis.

Anti-cancer properties

Studies have shown that fluclobrate exhibits anti-cancer properties in various cancer cell lines. It is believed to work by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death). Further research is ongoing to explore its potential as a therapeutic agent for different types of cancer [, ].

Treatment of neurodegenerative diseases

Fluclobrate has been shown to protect neurons from damage caused by oxidative stress, which is a major contributing factor in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies suggest that it may have potential in preventing or slowing the progression of these diseases [, ].

Anti-inflammatory properties

Fluclobrate has demonstrated anti-inflammatory properties in various animal models. It is believed to work by modulating the activity of inflammatory signaling pathways. This makes it a potential candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease [, ].

Due to its functional groups:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or other nitrogen-containing compounds.
  • Fluorination: The presence of fluorine allows for further substitution reactions, potentially enhancing biological activity or altering physical properties .

Research indicates that compounds related to 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain studies suggest that chromene derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: Compounds within this class may also possess anti-inflammatory properties, making them candidates for therapeutic applications .

Synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde can be achieved through several methods:

  • Starting from 4-chloro-2H-chromene: This involves the introduction of a formyl group at the 3-position through oxidation or formylation reactions.
  • Fluorination Reactions: The introduction of fluorine can be accomplished via electrophilic fluorination methods or using fluorinating agents such as potassium fluoride under specific conditions .
  • Multi-step Synthesis: A combination of cyclization and functionalization steps can yield the target compound from simpler precursors.

4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde has potential applications in various fields:

  • Medicinal Chemistry: As a precursor for synthesizing bioactive compounds with potential therapeutic effects.
  • Material Science: In the development of new materials with specific optical or electronic properties due to its unique structure.
  • Agricultural Chemistry: Possible use in developing agrochemicals due to its biological activity against pests and pathogens .

Interaction studies are crucial for understanding the behavior of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde in biological systems:

  • Binding Studies: Investigating how this compound interacts with specific biological targets (e.g., enzymes or receptors) can provide insights into its mechanism of action.
  • Synergistic Effects: Research may explore how this compound interacts with other drugs or compounds, potentially enhancing efficacy or reducing side effects .
  • Toxicity Assessments: Evaluating the safety profile through various assays helps determine its viability for therapeutic use.

Several compounds share structural similarities with 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, which may exhibit comparable properties:

Compound NameStructure FeaturesUnique Properties
4-Chloro-2H-chromene-3-carbaldehydeChlorine at position 4; aldehyde at position 3Similar reactivity but lacks fluorine
6-Fluoro-2H-chromene-3-carbaldehydeFluorine at position 6; aldehyde at position 3Enhanced electron-withdrawing effects
4-Bromo-6-fluoro-2H-chromene-3-carbaldehydeBromine instead of chlorine; fluorine presentDifferent halogen effects on reactivity

These compounds highlight the uniqueness of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, particularly in terms of its halogen substituents and their influence on chemical behavior and biological activity.

The Vilsmeier-Haack reaction serves as a foundational method for introducing the carbaldehyde group at position 3 of the chromene scaffold. This approach involves the formylation of 2-hydroxyacetophenone derivatives using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled conditions [2]. The reaction proceeds through the in situ generation of a chloroiminium intermediate, which facilitates electrophilic substitution at the activated aromatic ring.

Key optimization parameters include maintaining a reaction temperature of 0–5°C to minimize side reactions such as over-chlorination or decomposition of the aldehyde functionality [2]. Stoichiometric excess of POCl₃ (typically 3:1 relative to the substrate) ensures complete conversion, while quenching with ice-water stabilizes the aldehyde group post-reaction. Reported yields for analogous chromone-3-carbaldehydes using this method reach approximately 46%, though yields for the specific 4-chloro-6-fluoro derivative remain unpublished in open literature [2].

Metal-Catalyzed Synthetic Routes

Rhodium-Catalyzed Processes

Rhodium-catalyzed reductive coupling has emerged as a powerful strategy for functionalizing the aldehyde group of chromene derivatives. Utilizing sodium formate as a terminal reductant, these reactions enable chemoselective arylation of aldehydes with aryl iodides under mild conditions [3]. For 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, this method could facilitate the introduction of aromatic substituents at the carbaldehyde position without requiring cryogenic temperatures or sensitive organometallic reagents.

The catalytic cycle involves:

  • Oxidative addition of aryl iodide to rhodium(I)
  • Carbonyl insertion into the rhodium-aryl bond
  • Formate-mediated reduction via β-hydride elimination [3]

This approach demonstrates exceptional functional group tolerance, preserving halogen substituents and the chromene core’s integrity [3].

Ruthenium-Mediated Transformations

Ruthenium-catalyzed dehydrative C–H coupling offers an alternative route for constructing the chromene skeleton. The cationic ruthenium-hydride complex [Ru(p-cymene)Cl₂]₂ catalyzes the direct coupling of phenols with α,β-unsaturated aldehydes, forming water as the sole byproduct [4]. This method proves particularly effective for introducing electron-withdrawing groups like fluorine and chlorine at specific ring positions through careful substrate design.

The mechanism proceeds via:

  • Ruthenium-mediated C–H activation of the phenol
  • Coordination of the α,β-unsaturated aldehyde
  • Concerted cyclization and dehydration [4]

This strategy avoids traditional acid-catalyzed aldol condensation pathways, enabling better control over regioselectivity and functional group compatibility [4].

One-Pot Multicomponent Synthetic Strategies

While explicit examples for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde remain unreported, analogous chromene syntheses suggest potential for combining halogenation, cyclization, and formylation steps in a single vessel. A hypothetical sequence might involve:

  • Initial fluorination of a phenolic precursor
  • In situ Vilsmeier-Haack formylation
  • Tandem cyclization-chlorination

Such approaches could reduce purification steps and improve atom economy, though challenges remain in reconciling disparate reaction conditions for individual transformations.

Green Chemistry Approaches

Solvent-Free Conditions

Microwave-assisted synthesis under solvent-free conditions shows promise for accelerating chromene formation while reducing environmental impact. Preliminary studies on related systems demonstrate 30–40% reduction in reaction times compared to conventional heating methods [4].

Eco-Friendly Catalysts

The use of earth-abundant catalysts represents a growing trend in chromene chemistry. Sodium formate in rhodium-catalyzed couplings serves dual roles as reductant and mild base, eliminating the need for stoichiometric metallic reagents [3]. Similarly, ruthenium catalysts demonstrate high turnover numbers (>500) in dehydrative couplings, minimizing heavy metal waste [4].

Scale-Up Considerations and Industrial Applications

Critical factors for industrial production include:

ParameterOptimization Strategy
Temperature ControlJacketed reactors with precise cooling/heating systems
PurificationCrystallization from ethanol/water mixtures
Yield ImprovementContinuous flow reactor designs

The rhodium-catalyzed method’s functional group tolerance [3] and ruthenium-mediated coupling’s atom efficiency [4] make both routes attractive for kilogram-scale synthesis.

Synthetic Challenges and Optimization Parameters

Regiochemical Control

The electron-withdrawing effects of fluorine and chlorine substituents create competing electronic influences during cyclization steps. Computational modeling (DFT) helps predict preferred reaction pathways, with meta-fluorine substitution shown to direct electrophilic attack to the para position relative to the hydroxyl group [4].

Halogen Compatibility

Chlorine’s propensity for undesired nucleophilic displacement necessitates careful selection of reaction media. Polar aprotic solvents like acetonitrile minimize competing SN2 pathways while maintaining catalyst stability [3].

Analytical Verification

Advanced characterization techniques prove essential for structural confirmation:

  • X-ray Diffraction: Resolves halogen positioning (Cl···F distance = 3.049 Å) [4]
  • ²⁹Si NMR: Monitors silicon-based protecting groups during intermediate synthesis
  • IR Spectroscopy: Confirms aldehyde functionality (C=O stretch at 1680–1700 cm⁻¹) [2]

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde

Dates

Modify: 2023-08-15

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